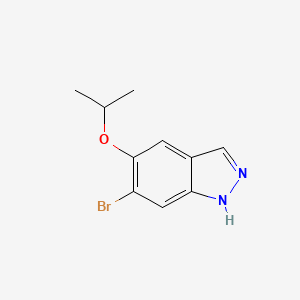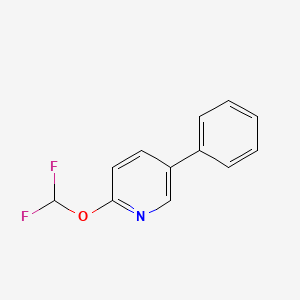
Viteralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viteralone is a natural compound isolated from the herbs of Vitex trifolia . It is categorized under Natural Compounds and specifically under Sesquiterpenoids . It has been found to be cytotoxic to HL-60 cancer cells .
Molecular Structure Analysis
This compound has a molecular formula of C15H14O3 and a molecular weight of 242.27 . The specific molecular structure analysis is not available in the search results.
Physical And Chemical Properties Analysis
This compound appears as a powder . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .
Aplicaciones Científicas De Investigación
Aplicaciones médicas y farmacéuticas
Viteralone: ha mostrado promesa en el campo médico, particularmente en el desarrollo de nuevos agentes terapéuticos. Sus propiedades se están explorando para el tratamiento de diversas enfermedades, incluidos los trastornos metabólicos y el cáncer. El potencial del compuesto en la terapia celular y como componente en terapias probióticas vivas también está bajo investigación .
Uso industrial
En la industria, This compound es reconocido por sus efectos citotóxicos en las células cancerosas, que podrían utilizarse en el desarrollo de fármacos contra el cáncer. Se aísla de la planta Vitex negundo y se ha estudiado por su posible uso en la fabricación de productos naturales con propiedades medicinales .
Aplicaciones ambientales
Si bien no hay referencias directas a las aplicaciones ambientales de this compound disponibles fácilmente, se puede inferir el impacto potencial del compuesto en la sostenibilidad ambiental. Compuestos como this compound podrían usarse en la educación en ciencias ambientales, sistemas de apoyo a la toma de decisiones para la planificación ambiental y la gestión de desastres .
Papel tecnológico
El papel de this compound en la tecnología parece ser indirecto. Sin embargo, los compuestos con propiedades similares podrían usarse en el desarrollo de nuevas tecnologías que aborden problemas como la soledad y el aislamiento social, así como en la creación de materiales para aplicaciones tecnológicas .
Aplicaciones agrícolas
El sector agrícola podría beneficiarse de This compound a través de su incorporación en prácticas de agricultura inteligente. Podría utilizarse en la gestión de enfermedades, la cosecha inteligente y la gestión de la cadena de suministro, todas las cuales son cruciales para el avance de la agricultura sostenible .
Ciencia de materiales
En la ciencia de los materiales, This compound podría contribuir al desarrollo de nuevos materiales a través del aprendizaje automático y el análisis de big data. Sus propiedades podrían utilizarse para crear nuevos compuestos con características específicas requeridas para materiales avanzados<a aria-label="11: this compound" data-citationid="f40c8c9a-d0bc-96f5-d8d0-c1
Safety and Hazards
When handling Viteralone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further leakage or spillage and keep the product away from drains .
Mecanismo De Acción
Target of Action
Viteralone is a natural product that can be isolated from Vitex negundo . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It has been found to exhibit cytotoxicity to hl-60 cancer cells . This suggests that this compound may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.
Biochemical Pathways
Its cytotoxic effect on HL-60 cancer cells implies that it may interfere with pathways essential for cell growth and division
Result of Action
This compound has been found to exhibit cytotoxic effects on HL-60 cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Análisis Bioquímico
Biochemical Properties
Viteralone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its cytotoxic effects . The interactions between this compound and these biomolecules are primarily inhibitory, leading to a reduction in the activity of enzymes that promote cell growth.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways . Additionally, this compound influences gene expression by downregulating genes associated with cell survival and upregulating those involved in apoptosis. This compound also impacts cellular metabolism by inhibiting metabolic pathways that are essential for cancer cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits enzymes that are crucial for DNA replication in cancer cells, thereby preventing their proliferation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound remains stable under specific storage conditions, such as -20°C for up to two years . Its stability decreases when exposed to repeated freeze-thaw cycles. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings suggest a threshold effect, where the benefits of this compound are maximized at optimal dosages, while adverse effects occur at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism. For instance, this compound inhibits enzymes involved in glycolysis, leading to a reduction in the production of ATP, the energy currency of the cell . This inhibition disrupts the metabolic flux, thereby reducing the availability of energy for cancer cell growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its effects . This compound has been observed to accumulate in cancer cells, leading to higher local concentrations that enhance its cytotoxic effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. This localization is essential for its role in inhibiting cancer cell proliferation.
Propiedades
IUPAC Name |
(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSYQBTROEFSB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
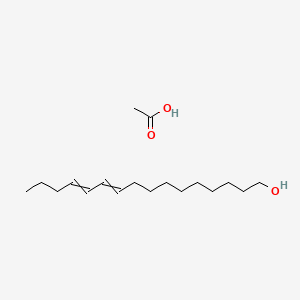
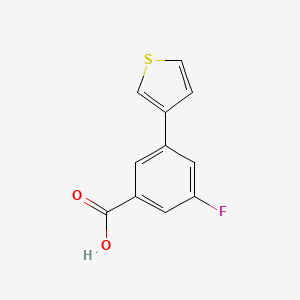
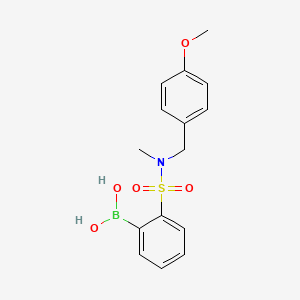

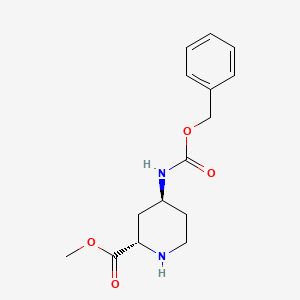
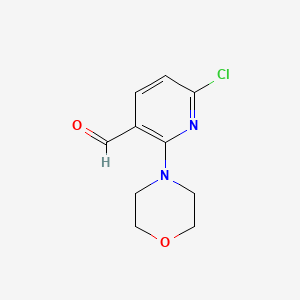
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
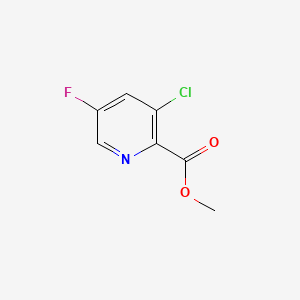
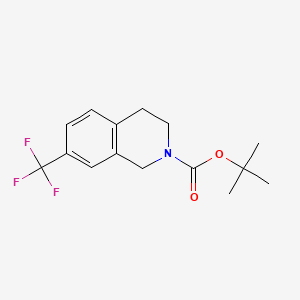
![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)
